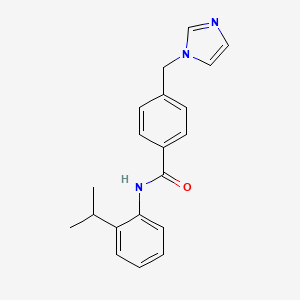
4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibition has been shown to induce cell death in cancer cells, while tankyrase inhibition has been shown to have potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide have been extensively studied. This compound has been shown to induce cell death in cancer cells, while also exhibiting neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential therapeutic applications in cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, as well as the need for further optimization of its synthesis method to produce higher yields.
Orientations Futures
There are numerous future directions for the study of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide. One potential direction is the further optimization of its synthesis method to produce higher yields and reduce potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential therapeutic applications in various diseases. Finally, the development of novel analogs of this compound may lead to the discovery of even more potent and selective inhibitors of PARP and tankyrase.
In conclusion, 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied, with the potential for further research and development in the future.
Méthodes De Synthèse
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-imidazole-1-methanol. The final product is obtained by reacting the intermediate with 4-aminobenzamide. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
The potential applications of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide in scientific research are numerous. This compound has been studied for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. It has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15(2)18-5-3-4-6-19(18)22-20(24)17-9-7-16(8-10-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWJBWPNHISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-azepanylcarbonyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6111081.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6111089.png)
![2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111096.png)
![2-(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6111103.png)

![{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6111112.png)
![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methoxybenzamide](/img/structure/B6111115.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-[2-(3-chlorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6111129.png)
![N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B6111147.png)
![N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6111151.png)
![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111155.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-methoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide trifluoroacetate](/img/structure/B6111174.png)
![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)